molecular formula C16H9BrN2O4 B4763987 8-Quinolyl 4-bromo-3-nitrobenzoate

8-Quinolyl 4-bromo-3-nitrobenzoate

Cat. No.: B4763987
M. Wt: 373.16 g/mol
InChI Key: UQEJKDVAMAOGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Quinolyl 4-bromo-3-nitrobenzoate is a synthetic organic compound composed of a quinoline moiety linked to a 4-bromo-3-nitrobenzoate ester. While direct studies on this specific molecule are limited, research on highly analogous compounds provides strong indicators of its potential research value and applications. Compounds featuring 8-hydroxyquinoline and nitrobenzoate structures have demonstrated significant promise in materials science research. For instance, a closely related crystal, 8-hydroxyquinoline nitrobenzoate, has been extensively characterized and shown to possess a wide transparency range and a band gap of 2.75 eV, suggesting potential utility in the development of nonlinear optical (NLO) materials and semiconductor devices . The hyperpolarizability calculated for similar structures further supports their investigation as suitable NLO elements . In biochemical and pharmacological research, the quinoline scaffold is a recognized pharmacophore with diverse biological activities . Notably, various brominated and nitrated quinoline derivatives have been synthesized and shown to exhibit potent antiproliferative effects against a range of cancer cell lines, including HeLa (cervical cancer) and HT29 (colon adenocarcinoma) . The bromine and nitro functional groups on the aromatic rings are particularly valuable in medicinal chemistry, as they serve as key handles for further synthetic modification via nucleophilic substitution reactions, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies . Furthermore, such compounds have been investigated for their ability to inhibit critical enzymes like human topoisomerase I, a known target for anticancer therapies . The reactive sites of similar molecules have also been established through molecular electrostatic potential (MEP) surface analysis, and their biological activity has been corroborated by natural bond orbital (NBO) analysis and molecular docking studies, which validate interactions with target proteins . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

quinolin-8-yl 4-bromo-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2O4/c17-12-7-6-11(9-13(12)19(21)22)16(20)23-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEJKDVAMAOGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolyl 4-bromo-3-nitrobenzoate typically involves a multi-step process:

    Bromination: The nitrated benzene derivative is then brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Esterification: The brominated nitrobenzoic acid is esterified with 8-hydroxyquinoline in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-Quinolyl 4-bromo-3-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Coupling: Boronic acids with palladium catalysts under mild conditions.

Major Products

    Substitution: Formation of various substituted quinoline derivatives.

    Reduction: Formation of 8-Quinolyl 4-amino-3-bromobenzoate.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

8-Quinolyl 4-bromo-3-nitrobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 8-Quinolyl 4-bromo-3-nitrobenzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may interfere with cellular pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 8-Quinolyl 4-bromo-3-nitrobenzonitrile
  • 8-Quinolyl 4-bromo-3-nitrotoluene
  • 8-Quinolyl 4-bromo-3-nitrobenzoic acid

Uniqueness

8-Quinolyl 4-bromo-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications compared to its analogs. Its quinoline moiety enhances its biological activity, making it a valuable compound in medicinal chemistry.

Q & A

Q. Mechanistic Studies Focus

  • Electron Paramagnetic Resonance (EPR) : Identify radical intermediates in Cu(II)-catalyzed reactions, as seen in studies on 8-Quinolyl sulfate decomposition .
  • In Situ Infrared (IR) Spectroscopy : Monitor nitro group reduction or ester hydrolysis in real time.
  • Mass Spectrometry (MS) : Track isotopic labeling (e.g., 18O^{18}\text{O}) to confirm hydrolysis pathways.
    Combining these methods with kinetic isotope effects (KIEs) can distinguish between associative and dissociative mechanisms .

How do steric and electronic effects of the nitro and bromo substituents influence reactivity?

Structure-Activity Relationship Focus
The nitro group is a strong electron-withdrawing meta-director, while bromo acts as a moderately deactivating ortho/para-director. Computational studies (e.g., DFT) on analogous esters reveal:

  • Nitro Group : Increases electrophilicity at the benzoate carbonyl, accelerating nucleophilic attack (e.g., hydrolysis).
  • Bromo Substituent : Enhances steric hindrance, reducing accessibility to the reaction site.
    Experimental validation via Hammett plots (σ+\sigma^+ correlations) or kinetic isotopic labeling can quantify these effects .

What strategies mitigate instability during storage or handling of this compound?

Q. Practical Methodology Focus

  • Storage Conditions : Keep at 2–8°C in airtight, light-resistant containers to prevent photodegradation or hydrolysis .
  • Stabilizers : Add desiccants (e.g., molecular sieves) to minimize moisture.
  • Purity Checks : Regular HPLC or 1H^1\text{H}-NMR analysis to detect decomposition products.
    Evidence from related nitrobenzene derivatives shows that stability is highly solvent-dependent; avoid protic solvents (e.g., methanol) for long-term storage .

How can researchers assess the biological potential of derivatives without FDA-approved data?

Q. Biological Screening Focus

  • In Vitro Assays : Use cell-based viability assays (e.g., MTT) against cancer lines (e.g., SMMC-7721) to evaluate cytotoxicity.
  • Targeted Screening : Test inhibition of enzymes (e.g., kinases) or receptors using fluorescence polarization or surface plasmon resonance (SPR).
  • SAR Studies : Modify the quinoline or benzoate moieties to enhance binding affinity, as demonstrated in antitumor quinoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Quinolyl 4-bromo-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
8-Quinolyl 4-bromo-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.